Cas no 132560-06-6 (1-methyl-3-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione)
132560-06-6 structure
Product Name:1-methyl-3-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
CAS-nummer:132560-06-6
MF:C14H14N4O2
MW:270.28656244278
CID:1230596
PubChem ID:3076824
Update Time:2025-04-20
1-methyl-3-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione Chemische en fysische eigenschappen
Naam en identificatie
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- 1-methyl-3-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
- 1-methyl-3-(2-phenylethyl)-7H-purine-2,6-dione
- 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-phenylethyl)-
- Xanthine, 1-methyl-3-phenethyl-
- 132560-06-6
- DTXSID60157625
- BRN 4202435
-
- Inchi: 1S/C14H14N4O2/c1-17-13(19)11-12(16-9-15-11)18(14(17)20)8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,16)
- InChI-sleutel: ICAXBBVKDJEQCZ-UHFFFAOYSA-N
- LACHT: O=C1N(C)C(C2=C(N=CN2)N1CCC1C=CC=CC=1)=O
Berekende eigenschappen
- Exacte massa: 269.10399
- Monoisotopische massa: 270.11167570g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 3
- Complexiteit: 395
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.1
- Topologisch pooloppervlak: 69.3Ų
Experimentele eigenschappen
- PSA: 66.4
1-methyl-3-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione Gerelateerde literatuur
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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